1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine
Overview
Description
Synthesis Analysis
- The synthesis of 1-Isoquinolinol, a precursor to 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine, involves oxidation and reaction with benzoyl chloride and water. The process is practical, with mild conditions and simple operation (Chen et al., 2012).
Molecular Structure Analysis
- The molecular structure of derivatives related to 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine is analyzed in studies involving hydrogen bonds in crystal structures. These studies reveal the formation of N–H⋯O hydrogen bonds and the construction of 3D supramolecular network structures (Du et al., 2019).
Chemical Reactions and Properties
- 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine exhibits inhibitory properties in various biological reactions, particularly as a calcium antagonist with anti-vasospastic properties (Asano et al., 1990). It also acts as a potent inhibitor of protein kinases, affecting enzyme induction and nuclear translocation of receptor complexes (Kido et al., 1987).
Physical Properties Analysis
- The synthesis of related compounds, such as 1-chloro-isoquinoline, includes analysis using gas chromatography and mass spectrometry, which are crucial for determining the physical properties of these compounds (Jie, 2009).
Chemical Properties Analysis
- Isoquinolinesulfonamides, including 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine, are identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. This highlights their significant chemical properties as inhibitors (Hidaka et al., 1984).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Chemical Modifications : The compound has been involved in studies concerning its synthesis and chemical modifications. For instance, a study outlined the synthesis process from fasudil to hydroxyfasudil, demonstrating a practical process with mild reaction conditions and simple operation, highlighting its potential for various applications (Chen et al., 2012).
Pharmacological Studies : Pharmacological studies have explored modifications on the lead compound fasudil, showing that interactions with the catalytic domain of Rho-kinase are particularly sensitive to structural variations. This suggests specific structure-activity relationships that are crucial for the compound's application in inhibiting Rho-kinase (Logé et al., 2003).
Biological and Medical Research Applications
Cancer Research : The compound has been studied for its role in inhibiting tumor progression in human and rat tumor models. Research has demonstrated its ability to modify tumor cell morphology and inhibit tumor cell migration and anchorage-independent growth, indicating a potential application in cancer therapy (Ying et al., 2006).
Neurological Studies : Studies have also explored its applications in neurological research, such as its effects on spatial memory and depression. Findings suggest that memory processing and mood regulation may share common neural mechanisms, which can be targeted by compounds like fasudil for therapeutic purposes (Sun & Alkon, 2005).
Antimycobacterial Activity : Another study found that the protein kinase inhibitor H7, related to 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine, inhibits the growth of mycobacterial strains, suggesting a role in studying bacterial growth control mechanisms (Drews et al., 2001).
Supramolecular Chemistry
- Construction of Molecular Solids : Research on homopiperazine and its interactions with organic acids to form supramolecular structures highlights its utility in the field of supramolecular chemistry, paving the way for the development of novel materials (Du et al., 2019).
properties
IUPAC Name |
1-chloro-5-(1,4-diazepan-1-ylsulfonyl)isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c15-14-12-3-1-4-13(11(12)5-7-17-14)21(19,20)18-9-2-6-16-8-10-18/h1,3-5,7,16H,2,6,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDBORFMLULSDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625404 | |
Record name | 1-Chloro-5-(1,4-diazepane-1-sulfonyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine | |
CAS RN |
105628-70-4 | |
Record name | 1-Chloro-5-(1,4-diazepane-1-sulfonyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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